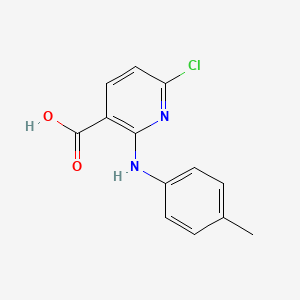

6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid, also known as CMPCA, is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Aplicaciones Científicas De Investigación

Extraction and Biochemical Applications

Pyridine derivatives, including 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid, are utilized in the food, pharmaceutical, and biochemical industries. The efficiency of extracting pyridine-3-carboxylic acid, a related compound, has been studied to optimize the production processes in these industries. The research by Kumar and Babu (2009) demonstrates the importance of the extraction process, using 1-dioctylphosphoryloctane (TOPO) with different diluents, highlighting the compound's role in the biochemical sector (Kumar & Babu, 2009).

Coordination Chemistry

The structural versatility of pyridine carboxylic acids allows for the formation of complex coordination polymers with metals. Ghosh, Savitha, and Bharadwaj (2004) explore the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to various coordination polymers based on the reaction conditions. This research illustrates the compound's application in developing materials with potential utility in catalysis and materials science (Ghosh, Savitha, & Bharadwaj, 2004).

Antimicrobial Agents

Pyridine derivatives are also pivotal in synthesizing antimicrobial agents. Al-Omar and Amr (2010) report the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases with significant bactericidal and fungicidal activities. Such studies underline the potential of 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid analogs in developing new antimicrobial compounds (Al-Omar & Amr, 2010).

Organic Synthesis

In organic synthesis, pyridine carboxylic acids serve as intermediates for various chemical reactions. Andersen et al. (2013) describe the multi-kilogram-scale synthesis of AZD1283, utilizing pyridine acid derivatives as key intermediates. This research emphasizes the utility of pyridine derivatives in synthesizing biologically active molecules (Andersen et al., 2013).

Materials Science

Mecanismo De Acción

Target of Action

It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets would depend on their function in cellular processes.

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s activity .

Propiedades

IUPAC Name |

6-chloro-2-(4-methylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-2-4-9(5-3-8)15-12-10(13(17)18)6-7-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSFEAITFWLVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)